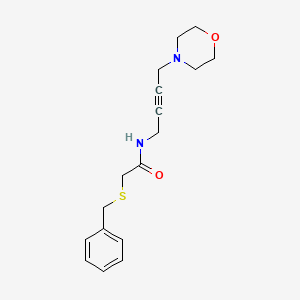

N-(4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazine with appropriate diketones or ketoesters in the presence of various catalysts. Although specific synthesis details for this compound are not directly available, similar compounds have been synthesized through reactions involving antipyrine derivatives, indicating a multi-step synthesis process that includes amidation and substitution reactions to introduce various functional groups (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods (NMR, IR, MS) and X-ray crystallography. These compounds typically display complex hydrogen bonding patterns and can form supramolecular structures through intermolecular interactions, such as N-H...O and C-H...O hydrogen bonds, which are crucial for their stability and reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are influenced by the electronic effects of substituents on the pyrazole ring, which can activate or deactivate the ring towards further chemical transformations. The specific reactions for this compound would depend on the functional groups present and their reactivity (Saeed et al., 2020).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including melting points, solubility, and crystallinity, are significantly affected by their molecular structure. For instance, the presence of methoxy and carboxamide groups can influence the compound's solubility in various solvents and its thermal stability. These compounds typically show good thermal stability up to a certain temperature before decomposing (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined by their electronic structure. The presence of substituents on the pyrazole ring can modulate these properties, affecting the compound's behavior in chemical reactions and its potential biological activity. Detailed computational and experimental studies are required to fully understand these properties (Saeed et al., 2020).

Scientific Research Applications

Synthetic Chemistry Applications Compounds related to N-(4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been synthesized and characterized, illustrating their potential in synthetic organic chemistry. These compounds are utilized in the development of various heterocyclic compounds that have shown significant biological activities. For instance, the synthesis and characterization of some new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives reveal their potential for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Medicinal Chemistry Applications The research into compounds with similar structures has led to discoveries in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. For example, synthesis and biological evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic activities against various cancer cell lines, with some compounds showing IC(50) values less than 10 nM, highlighting the therapeutic potential of such compounds (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

properties

IUPAC Name |

N-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O4/c1-15-20(24(33)30(29(15)3)18-8-6-5-7-9-18)26-21(31)16-10-12-17(13-11-16)25-22(32)19-14-28(2)27-23(19)34-4/h5-14H,1-4H3,(H,25,32)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXVZJUWQJIRNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2495584.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B2495586.png)

![4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2495587.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)

![7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2495604.png)

![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)